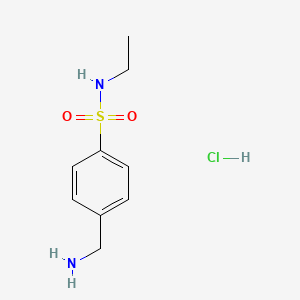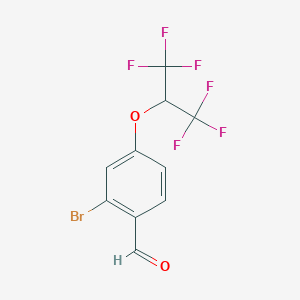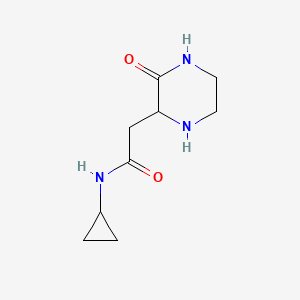![molecular formula C10H14BrNO3 B1444090 3-Bromo-5-[2-(2-méthoxyéthoxy)éthoxy]pyridine CAS No. 1364125-18-7](/img/structure/B1444090.png)
3-Bromo-5-[2-(2-méthoxyéthoxy)éthoxy]pyridine
Vue d'ensemble
Description
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is an organic compound with the molecular formula C10H14BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom and a triethylene glycol ether chain attached to the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Applications De Recherche Scientifique
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules or as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine typically involves the reaction of 3,5-dibromopyridine with 2-methoxyethanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Stage 1: 2-methoxyethanol is added dropwise to a suspension of sodium hydride in DMF and stirred for 30 minutes.
Stage 2: 3,5-dibromopyridine is introduced to the mixture and heated to 50°C for 1 hour.
Workup: The reaction mixture is poured into water and extracted with ethyl acetate. The organic phases are combined, dried over sodium sulfate, and evaporated to dryness.
Industrial Production Methods
Industrial production methods for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiolates, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-(2-methoxyethoxy)pyridine: A simpler derivative with one fewer ethoxy group.
1-Bromo-2-(methoxymethoxy)ethane: A related compound with a different substitution pattern.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Another similar compound with a different arrangement of the ethoxy groups.
Uniqueness
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the triethylene glycol ether chain provides solubility in various solvents and the potential for further functionalization.
Propriétés
IUPAC Name |
3-bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3/c1-13-2-3-14-4-5-15-10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHELUCBDUHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



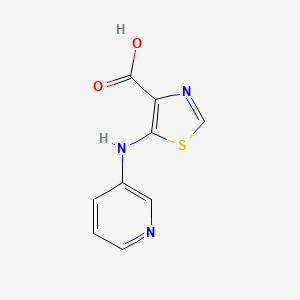

![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)

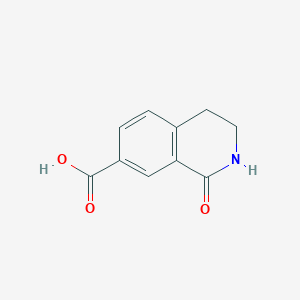
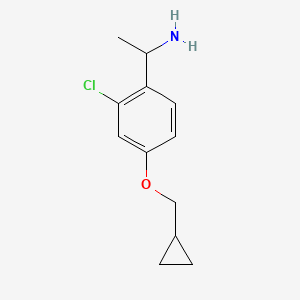
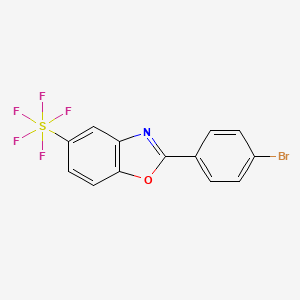
![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)

